molecular formula C20H15N5S B11050269 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11050269
M. Wt: 357.4 g/mol
InChI Key: IJUSPULYECCPJO-UHFFFAOYSA-N
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Description

5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of indole, quinoline, and triazole moieties. These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.

    Triazole Formation: The triazole ring can be formed through the cyclization of hydrazine derivatives with carbon disulfide.

    Coupling Reactions: The final step involves coupling the indole, quinoline, and triazole moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the triazole and quinoline rings.

    Substitution: The compound can participate in substitution reactions, especially at the indole and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to the presence of indole and quinoline moieties, the compound may exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-one
  • 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-sulfone

Uniqueness

The presence of the thiol group in 5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity.

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15N5S/c26-20-24-23-19(11-13-12-22-16-7-2-1-5-14(13)16)25(20)18-9-3-8-17-15(18)6-4-10-21-17/h1-10,12,22H,11H2,(H,24,26)

InChI Key

IJUSPULYECCPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5

Origin of Product

United States

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